Cyclododeca-5,9-diene-1,2-diol

CAS No.:

Cat. No.: VC13538826

Molecular Formula: C12H20O2

Molecular Weight: 196.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H20O2 |

|---|---|

| Molecular Weight | 196.29 g/mol |

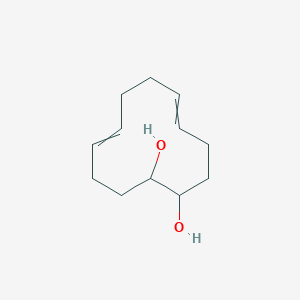

| IUPAC Name | cyclododeca-5,9-diene-1,2-diol |

| Standard InChI | InChI=1S/C12H20O2/c13-11-9-7-5-3-1-2-4-6-8-10-12(11)14/h3-6,11-14H,1-2,7-10H2 |

| Standard InChI Key | BHYILZSOXKSYCF-UHFFFAOYSA-N |

| SMILES | C1CC=CCCC(C(CCC=C1)O)O |

| Canonical SMILES | C1CC=CCCC(C(CCC=C1)O)O |

Introduction

Structural and Chemical Properties

Molecular Architecture

Cyclododeca-5,9-diene-1,2-diol (C₁₂H₂₀O₂) possesses a molecular weight of approximately 196.28 g/mol. The compound’s bicyclic framework consists of a cyclododecadiene backbone with conjugated double bonds at positions 5 and 9, creating regions of electron density that influence its reactivity. The vicinal diol configuration at positions 1 and 2 introduces hydrogen-bonding capabilities and stereochemical complexity, as the hydroxyl groups may adopt either cis or trans orientations depending on the synthetic route .

Comparative Structural Analysis

The compound’s structure distinguishes it from related cyclododecane derivatives. For example:

The presence of both diene and diol functionalities in cyclododeca-5,9-diene-1,2-diol suggests intermediate reactivity between alkenes and alcohols, enabling diverse chemical transformations .

Synthetic Methodologies

Precursor-Based Routes

Industrial processes for related cyclododecane derivatives often begin with the trimerization of 1,3-butadiene to form cyclododeca-1,5,9-triene (CDDT) . While no direct synthesis of cyclododeca-5,9-diene-1,2-diol is documented, analogous pathways suggest feasible approaches:

Catalytic Considerations

The patent US20090240068A1 highlights the use of Ziegler-Natta catalysts (e.g., TiCl₄/AlCl₃) for trimerizing 1,3-butadiene to CDDT, achieving conversions exceeding 90% . For oxidation steps, molybdenum- or vanadium-based catalysts facilitate selective epoxidation, while copper-vanadium systems promote further oxidation to carboxylic acids . Adapting these catalysts for diol synthesis would require careful modulation of reaction conditions to prevent over-oxidation.

Reactivity and Functionalization

Hydroxyl Group Transformations

The vicinal diol moiety enables characteristic reactions:

-

Esterification: Reacting with acyl chlorides or anhydrides yields esters, useful in polymer production.

-

Oxidation: Controlled oxidation could convert one or both hydroxyl groups to ketones or carboxylic acids, though competing alkene oxidation must be managed .

Alkene Reactivity

The conjugated diene system participates in:

-

Diels-Alder Reactions: Serving as a diene partner with electron-deficient dienophiles to form six-membered rings.

-

Hydrogenation: Selective reduction of one double bond could produce monoenes for tailored applications.

Challenges and Future Directions

Current limitations in cyclododeca-5,9-diene-1,2-diol research include:

-

Synthetic Complexity: Achieving regioselective dihydroxylation without side reactions.

-

Characterization Gaps: Limited spectral data (e.g., NMR, IR) for definitive structural assignment.

Future work should prioritize:

-

Developing enantioselective syntheses to access pure stereoisomers.

-

Investigating copolymerization with diacids or diisocyanates for novel materials.

-

Assessing toxicity and biodegradability for environmental compatibility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume